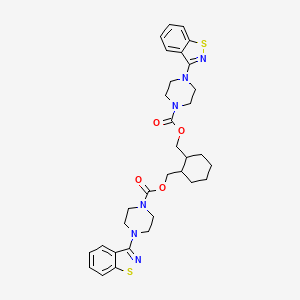![molecular formula C23H33N5O8 B13848138 6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir](/img/structure/B13848138.png)
6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir is a derivative of famciclovir, a guanine analogue used to treat herpes virus infections. Famciclovir is a prodrug of penciclovir, which has higher oral bioavailability and is commonly used to treat herpes zoster (shingles) and recurrent genital herpes .
Vorbereitungsmethoden
The synthesis of 6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir involves multiple steps, including the acetylation of famciclovir. The reaction conditions typically require the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry.
Biology: Studied for its antiviral properties and potential therapeutic applications.
Medicine: Investigated for its efficacy in treating herpes virus infections.
Industry: Utilized in the development of antiviral drugs and related research.
Wirkmechanismus
The mechanism of action of 6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir involves its conversion to the active antiviral compound penciclovir. Penciclovir inhibits viral DNA polymerase, thereby preventing viral replication. This compound targets herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), as well as varicella zoster virus (VZV) .
Vergleich Mit ähnlichen Verbindungen
6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir is unique due to its specific acetylated structure, which may enhance its pharmacokinetic properties. Similar compounds include:
Famciclovir: The parent compound, used to treat herpes virus infections.
Penciclovir: The active metabolite of famciclovir, with direct antiviral activity.
Acyclovir: Another guanine analogue used to treat herpes virus infections.
These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and specific clinical applications.
Eigenschaften
Molekularformel |
C23H33N5O8 |
|---|---|
Molekulargewicht |
507.5 g/mol |
IUPAC-Name |
[4-[9-[4-acetyloxy-3-(acetyloxymethyl)butyl]-2-aminopurin-6-yl]-2-(acetyloxymethyl)butyl] acetate |
InChI |
InChI=1S/C23H33N5O8/c1-14(29)33-9-18(10-34-15(2)30)5-6-20-21-22(27-23(24)26-20)28(13-25-21)8-7-19(11-35-16(3)31)12-36-17(4)32/h13,18-19H,5-12H2,1-4H3,(H2,24,26,27) |
InChI-Schlüssel |
UUBSXFSMFRQIBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC(CCC1=C2C(=NC(=N1)N)N(C=N2)CCC(COC(=O)C)COC(=O)C)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


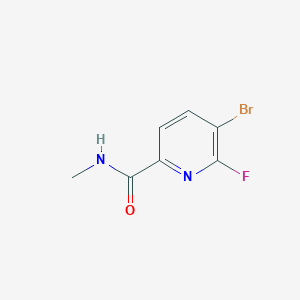

![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3](/img/structure/B13848068.png)
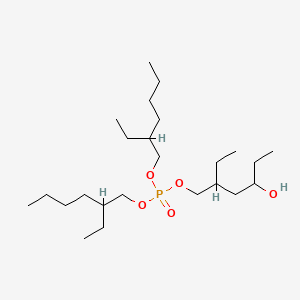
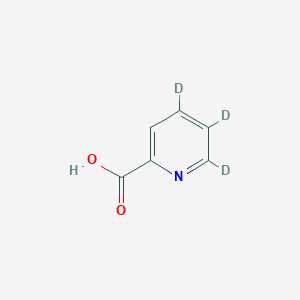
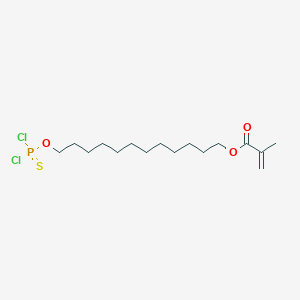
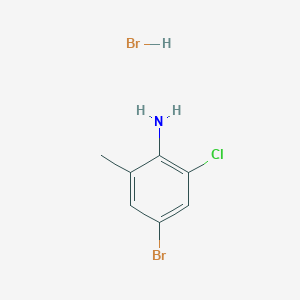
![N-cyclohexylcyclohexanamine;[dibromo(phosphono)methyl]phosphonic acid](/img/structure/B13848121.png)
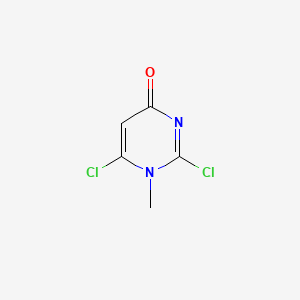
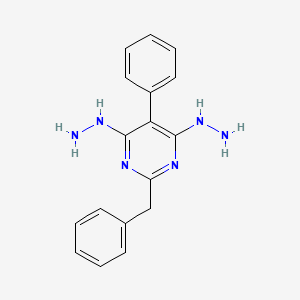
![2-[6,7-dimethoxy-1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid](/img/structure/B13848140.png)

